molecular formula C15H28O2 B1211027 Validol CAS No. 89-47-4

Validol

Cat. No. B1211027
CAS RN: 89-47-4
M. Wt: 240.38 g/mol
InChI Key: VYQSSWZYPCCBRN-HZSPNIEDSA-N
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Description

Validol is primarily used for treating anxiety and skin conditions with inflammation and itching . It is an anti-allergy medicine that effectively reduces symptoms such as swelling, itching, and redness associated with conditions like eczema, dermatitis, and allergies . Validol is also known as menthyl isovalerate, a transparent oily, colorless liquid with a smell of menthol .


Synthesis Analysis

Validol is produced by the etherification of isovaleric acid with menthol using a mixture of acidic sodium sulfate and hydrogen chloride . The process is typically slow, usually done for 20+ hours at 100°C or a bit higher .


Molecular Structure Analysis

The molecular formula of Validol is C15H28O2 . It has an average mass of 240.382 Da and a monoisotopic mass of 240.208923 Da .


Chemical Reactions Analysis

The chemical reactions of Validol have been analyzed using gas chromatography . The analysis of Validol tablets has been performed using a Varian 3900 2100T (USA) instrument equipped with a Varian Factor Four VF-5ms capillary column .


Physical And Chemical Properties Analysis

Validol is a transparent oily, colorless liquid with a smell of menthol . It is very slightly soluble in ethanol, while practically insoluble in water .

Scientific Research Applications

Analysis Techniques for Validol Tablets

Validol tablets undergo rigorous analysis to ensure quality and purity, a key aspect of scientific research involving this substance. Gas-liquid chromatography (GLC) is employed to determine impurities in Validol tablets, as outlined by Golubitskii, Basova, and Ivanov (2007). This method is crucial for maintaining the integrity of Validol in scientific applications, as the presence of impurities can significantly impact research outcomes (Golubitskii, Basova, & Ivanov, 2007). Additionally, in 2008, the same authors expanded on this by theoretically considering the use of the pharmaceutical substance Validol itself as a reference sample in the analysis of Validol tablets, aiming to enhance accuracy and reliability in scientific research involving this substance (Golubitskii, Basova, & Ivanov, 2008).

Synthesis and Applications in Medicine

The synthesis of L-menthyl isovalerate, a key component of Validol, highlights its significance in medicinal applications. Validol, being a spasmolytic agent, contains a 25-30% solution of menthol in menthyl isovalerate. The process of synthesizing L-menthyl isovalerate, as demonstrated by Suerbaev et al. (2016), plays a crucial role in the production of Validol and similar medicinal compounds, offering insight into the chemical processes underpinning its therapeutic efficacy (Suerbaev, Kudaibergenov, Appazov, & Zhaksylykova, 2016).

Role in Scientific Rigor and Validity

The use of Validol in scientific research underscores the broader themes of scientific rigor and validity. Studies involving Validol, like any scientific research, necessitate stringent adherence to principles of rigor to ensure unbiased and accurate outcomes. Hofseth (2017) emphasizes the importance of rigorous experimental design and reproducibility, which are applicable to research involving Validol and similar substances (Hofseth, 2017). Similarly, Whittemore, Chase, and Mandle (2001) discuss the challenges in establishing validity criteria in qualitative research, a consideration relevant to any scientific investigation, including those involving Validol (Whittemore, Chase, & Mandle, 2001).

Safety And Hazards

Validol is safe if used in the dose and duration advised by a doctor . Common side effects of Validol include sedation, nausea, vomiting, upset stomach, and constipation . It is advised to avoid driving or attention-seeking activity while on treatment .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSSWZYPCCBRN-HZSPNIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883268, DTXSID90893827
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID90883268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

260.00 to 262.00 °C. @ 750.00 mm Hg
Record name Menthyl isovalerate
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Solubility

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.910, 0.903-0.911
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Validol

CAS RN

28221-20-7, 89-47-4, 16409-46-4
Record name Validol
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Record name Menthyl valerate
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Record name Menthyl valerate
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Record name Menthol isovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
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Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate
Source EPA DSSTox
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Record name Menthyl valerate
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Record name [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate
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Record name MENTHYL ISOVALERATE, (±)-
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Record name MENTHYL ISOVALERATE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Menthyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
762
Citations
M Chernyaev - … : The 4th International Medical Congress for …, 2012 - repository.usmf.md
… appear, it may be substituted for validol. Nowadays peripheral … the way nitroglycerin and validol affect heart rate variability … and 10 minutes after sublingual validol intake. Heart rate …
Number of citations: 3 repository.usmf.md
B TSVETKOVA, I Pencheva, A ZLATKOV… - Asian Journal of …, 2012 - researchgate.net
… Validol tablets are widely used in cardiology as a complex pharmaceutical preparation. The main effect of validol … When validol is taken under the tongue (sublingually), its effect occurs …
Number of citations: 4 www.researchgate.net
ZN Malakhova, AI Artem'ev - Pharmaceutical Chemistry Journal, 1981 - Springer
Method of Quantitative Determination of Validol in Tablets. About 1 g (exact weighed sample) of ground tablets of I is placed in an Erlenmeyer flask with a ground stopper and extracted …
Number of citations: 1 link.springer.com
I Domuschiev - J Clin Endocrinol Res. 2022; 5 (5) - researchgate.net
Validol (Menthyl valerate) is a menthyl ester of isovaleric acid. It has long been widely used as a sedative for increased nervous tension and stress with a good effect [1 2 3]. The …
Number of citations: 2 www.researchgate.net
GB Golubitskii, EM Basova, VM Ivanov - Journal of Analytical Chemistry, 2008 - Springer
… Validol tablets are widely used in cardiology as a complex pharmaceutical preparation. The Validol sub… The procedure for the quantitative analysis of Validol tablets by GLC has been …
Number of citations: 2 link.springer.com
GB Golubitskii, EM Basova, VM Ivanov - Journal of Analytical Chemistry, 2007 - Springer
… validol, but is not equal to it. To determine the coefficient of proportionality, we analyzed four samples of the validol … by mixing accurate samples of validol and the synthesized impurities. …
Number of citations: 2 link.springer.com
TM Kendall - The Hospital, 1911 - ncbi.nlm.nih.gov
Validol in Dipsomania - PMC … Validol in Dipsomania …
Number of citations: 3 www.ncbi.nlm.nih.gov
IP Bondarenko, MM Liashenko, SN Chirkov… - Likars' ka …, 1996 - europepmc.org
… of validol tablets commercially-and noncommercially produced, the above tablets being of the changed composition in the latter case. Validol … as clinical effects of validol of the changed …
Number of citations: 1 europepmc.org
KA Suerbaev, NZ Kudaibergenov… - Russian Journal of …, 2016 - researchgate.net
… of widely used drugs such as validol, corvalol, etc. [1, 2]. … validol [2] (25–30% solution of menthol in menthyl isovalerate). The existing technology for the large-scale production of validol …
Number of citations: 8 www.researchgate.net
T HYPOPHOSPHITES - scholar.archive.org
… Validol is a crystal-clear, colorless liquid, of the consistency of glycerin having a mild and … Camphorated Validol is a 10 per cent, solution of camphor In validol. Camphorated Validol is a …
Number of citations: 2 scholar.archive.org

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